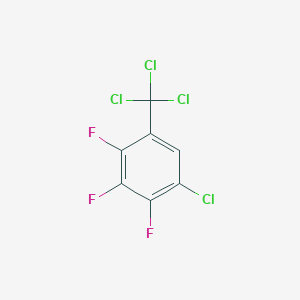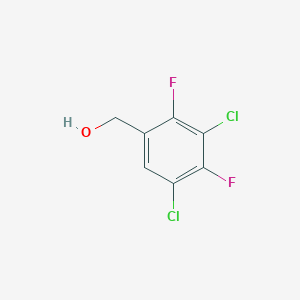
5-Chloro-2,3,4-trifluoro-benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,3,4-trifluoro-benzonitrile, also known as 5-CFTBN, is a chemical compound that is used in a variety of scientific research applications. It is a chlorinated benzonitrile derivative that has been used in a variety of synthetic reactions, including the synthesis of novel heterocyclic compounds. It has been utilized in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 5-CFTBN has also been used as a reagent in the synthesis of a variety of polymers and polymeric materials.
科学研究应用
5-Chloro-2,3,4-trifluoro-benzonitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of novel heterocyclic compounds. Additionally, this compound has been used as a reagent in the synthesis of polymers and polymeric materials.
作用机制
The mechanism of action of 5-Chloro-2,3,4-trifluoro-benzonitrile is based on the nucleophilic substitution reaction. The chlorine atom acts as a nucleophile, displacing the hydrogen atom on the benzonitrile ring. This reaction produces the desired product, which is then isolated by filtration and recrystallization.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is a chlorine-containing compound, and thus it is likely to have some toxic effects. It is important to note that this compound should only be used in laboratory settings and should not be used in medical applications.
实验室实验的优点和局限性
The advantages of using 5-Chloro-2,3,4-trifluoro-benzonitrile in laboratory experiments include its relatively low cost and its ability to be used in a variety of synthetic reactions. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory settings. The main limitation of this compound is its potential toxicity, as it is a chlorine-containing compound.
未来方向
For research on 5-Chloro-2,3,4-trifluoro-benzonitrile include further investigation into its potential toxicity and its biochemical and physiological effects. Additionally, further research into its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds is warranted. Additionally, further research into its potential uses in the synthesis of polymers and polymeric materials is also needed. Finally, further research into the mechanism of action of this compound is also necessary.
合成方法
5-Chloro-2,3,4-trifluoro-benzonitrile is produced by the reaction of 2,3,4-trifluorobenzonitrile with chlorine gas in the presence of a catalyst such as sodium chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, with the chlorine atom displacing the hydrogen atom on the benzonitrile ring. The product is then isolated by filtration and recrystallized from a suitable solvent.
属性
IUPAC Name |
5-chloro-2,3,4-trifluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFLZDAEKQPVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)







![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)
